molecular formula C9H5BrN2 B1375630 6-bromo-1H-indole-2-carbonitrile CAS No. 1420537-60-5

6-bromo-1H-indole-2-carbonitrile

Cat. No.: B1375630
CAS No.: 1420537-60-5
M. Wt: 221.05 g/mol
InChI Key: MMTZWOPSFGBVSK-UHFFFAOYSA-N
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Description

6-Bromo-1H-indole-2-carbonitrile is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a bromine atom at the 6th position and a nitrile group at the 2nd position of the indole ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-indole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 1H-indole-2-carbonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Scientific Research Applications

Pharmaceutical Chemistry

6-Bromo-1H-indole-2-carbonitrile serves as a precursor for various bioactive compounds. It has been explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth. For instance, derivatives of this compound have shown promise in targeting protein kinases associated with certain types of cancer, leading to ongoing research into their efficacy and safety profiles.

Organic Synthesis

This compound is an essential building block in the synthesis of more complex indole derivatives used in medicinal chemistry. Its reactivity allows for the introduction of different functional groups, making it a versatile intermediate in the development of new drugs.

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer properties of various indole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications on the indole scaffold could enhance therapeutic effects while minimizing side effects .

Case Study 2: Kinase Inhibition

Research highlighted in European Journal of Medicinal Chemistry focused on synthesizing kinase inhibitors derived from this compound. The study demonstrated that these inhibitors effectively blocked specific signaling pathways crucial for cancer cell proliferation . The structure-activity relationship (SAR) analysis provided insights into how variations in substituents influenced biological activity.

Summary Table of Applications

Application AreaDescriptionExample Compounds Derived
Pharmaceutical ChemistryPrecursor for anticancer agents and other bioactive compoundsVarious kinase inhibitors
Organic SynthesisBuilding block for complex indole derivativesIndole derivatives with varied functionalities
Research StudiesInvestigated for kinase inhibition and anticancer propertiesCompounds exhibiting cytotoxicity against cancer cell lines

Mechanism of Action

The mechanism of action of 6-bromo-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1H-indole-2-carbonitrile is unique due to the presence of both the bromine atom and nitrile group, which provide distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals .

Biological Activity

6-Bromo-1H-indole-2-carbonitrile (C₉H₅BrN₂) is a synthetic compound notable for its significant biological activity, particularly in medicinal chemistry. This compound features a bromine atom at the 6-position of the indole ring and a nitrile group at the 2-position, contributing to its unique reactivity and biological properties. The molecular weight of this compound is approximately 221.05 g/mol, and it has been studied for its potential applications in cancer treatment and antibiotic development.

The compound's structure can be represented as follows:

  • Molecular Formula : C₉H₅BrN₂
  • SMILES Notation : C1=CC2=C(C=C1Br)NC(=C2)C#N
  • InChI : InChI=1S/C9H5BrN2/c10-7-2-1-6-...

Research indicates that this compound interacts with various biological targets, influencing cellular functions through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with cancer progression and bacterial infections, thereby modulating signaling pathways that lead to apoptosis and cell cycle arrest.
  • Receptor Binding : It may bind with high affinity to multiple receptors, affecting various biological processes. This interaction is crucial for developing pharmacological agents targeting these pathways.

Anticancer Properties

Studies have demonstrated that indole derivatives, including this compound, exhibit anticancer activity by:

  • Inducing apoptosis in cancer cells.
  • Causing cell cycle arrest in various cancer cell lines.

For instance, a study highlighted the compound's ability to inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against several bacterial strains, suggesting its potential as an antibiotic agent. The mechanism involves the suppression of bacterial cystathionine γ-synthase (bCSE), enhancing the sensitivity of bacteria to conventional antibiotics .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesUnique Aspects
6-bromoindole Lacks the nitrile group; used in various synthesesLess versatile than this compound
1H-indole-2-carbonitrile Lacks the bromine atom; affects reactivityMore reactive due to absence of halogen
6-chloro-1H-indole-2-carbonitrile Contains chlorine instead of bromineDifferent reactivity profile compared to bromine
5-bromoindole Similar indole structure but different substitutionMay have different biological activities

The presence of both the bromine atom and the nitrile group enhances the reactivity and potential for diverse chemical transformations in this compound.

Case Study 1: Anticancer Activity

A recent study conducted on various indole derivatives, including this compound, revealed that these compounds can significantly inhibit tumor growth in vitro. The IC50 values for cell viability assays indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of the bromine and nitrile groups in enhancing anticancer effects .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic drug development .

Properties

IUPAC Name

6-bromo-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTZWOPSFGBVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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